8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiophene moiety. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions might need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into various binding sites, making it useful for probing enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylphenyl)methanone: Similar structure but with a phenyl group instead of a thiophene.
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylfuran-2-yl)methanone: Similar structure but with a furan group instead of a thiophene.
Uniqueness
The presence of the thiophene moiety in 8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene gives it unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-7-12(16-8-9)13(15)14-10-3-2-4-11(14)6-5-10/h2-3,7-8,10-11H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJCWAJTHJKNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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